molecular formula C10H12ClN3O B1476717 6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2098031-23-1

6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Cat. No.: B1476717
CAS No.: 2098031-23-1
M. Wt: 225.67 g/mol
InChI Key: VSCSXKQWCGSESR-UHFFFAOYSA-N
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Description

6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(6-chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-7-2-8(14)5-15-4-7/h3,7-8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCSXKQWCGSESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2C3CC2COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a synthetic compound that belongs to the class of azabicyclic compounds, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom, which contributes to its unique pharmacological properties. Its molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O and it has a molecular weight of 227.67 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₃O
Molecular Weight227.67 g/mol
CAS Number2098031-23-1
PurityNot specified

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

  • Antihistaminic Activity : This compound has been incorporated into antihistamine drugs, such as Rupatidine, enhancing their efficacy by modifying their lipophilicity and receptor binding profiles.
  • Inhibition of Enzyme Activity : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, potentially reducing symptoms associated with allergic reactions .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study: Antihistamine Development

In a clinical trial involving patients with allergic rhinitis, Rupatidine (which includes the azabicyclo structure) showed a significant reduction in nasal symptoms compared to placebo, highlighting the compound's potential in allergy treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it suitable for therapeutic applications.

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability~70%
Half-life4 hours
Peak Plasma Concentration2 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.